4-O-Methylgrifolic acid

Description

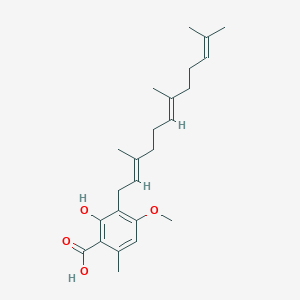

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-methoxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O4/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-20-21(28-6)15-19(5)22(23(20)25)24(26)27/h9,11,13,15,25H,7-8,10,12,14H2,1-6H3,(H,26,27)/b17-11+,18-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZABMWMUVWDJX-OUBUNXTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)CCC=C(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 4-O-Methylgrifolic Acid: A Technical Guide to Its Natural Sources and Isolation

For Immediate Release

This technical guide provides a comprehensive overview of 4-O-Methylgrifolic acid, a farnesylphenol natural product, for researchers, scientists, and drug development professionals. The document details its primary natural sources, presents quantitative data on its occurrence, outlines a detailed experimental protocol for its isolation and characterization, and discusses the biological activities of closely related compounds, offering insights into its potential therapeutic applications.

Natural Sources and Abundance

This compound has been identified as a metabolite in several species of fungi. The primary documented source is the basidiomycete Phellodon niger.[1] Additionally, public chemical databases indicate its presence in Albatrellus dispansus and the plant species Peperomia galioides.[2]

Quantitative data on the concentration of this compound in these natural sources is not extensively detailed in the currently available literature. However, the isolation of this compound alongside other known fungal metabolites suggests it is a constituent of the lipophilic extract of these organisms.

Table 1: Documented Natural Sources of this compound

| Kingdom | Species | Common Name | Reference |

| Fungi | Phellodon niger | Black Tooth | [1] |

| Fungi | Albatrellus dispansus | A type of polypore mushroom | [2] |

| Plantae | Peperomia galioides | A species of peperomia | [2] |

Experimental Protocol: Isolation and Characterization

The following protocol for the isolation and characterization of this compound is based on methodologies employed for the separation of farnesylphenols from fungal sources, as described in the literature for compounds isolated from Phellodon niger.[1]

Extraction

The air-dried and powdered fruiting bodies of the source organism (e.g., Phellodon niger) are subjected to exhaustive extraction with methanol (MeOH) at room temperature. The resulting crude extract is then concentrated under reduced pressure to yield a residue.

Solvent Partitioning

The crude MeOH extract is suspended in water and partitioned successively with chloroform (CHCl₃). The CHCl₃-soluble fraction, containing the lipophilic compounds including this compound, is collected and concentrated.

Chromatographic Purification

The CHCl₃-soluble fraction is subjected to multiple steps of column chromatography for purification. A typical workflow involves:

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of increasing polarity, commonly a mixture of petroleum ether and acetone. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are further purified on a Sephadex LH-20 column, eluting with a solvent system such as a mixture of CHCl₃ and MeOH.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase, such as a mixture of MeOH and water, to yield pure this compound.

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the overall structure of the molecule.

The following diagram illustrates a generalized workflow for the isolation and purification of this compound.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, extensive research has been conducted on its close structural analog, grifolin. Grifolin has demonstrated a range of pharmacological effects, and it is plausible that this compound may exhibit similar properties.

Grifolin has been shown to exert its effects through the modulation of several key signaling pathways, including:

-

ERK1/2 Pathway: Grifolin can directly bind to and inhibit the kinase activity of ERK1/2, which in turn suppresses downstream signaling cascades involved in cell proliferation and metastasis.[3][4][5]

-

Akt/mTOR/S6K Pathway: In some cancer cell lines, grifolin has been found to induce autophagy by inhibiting the Akt/mTOR/S6K signaling pathway.[6]

-

p53 and DAPK1: Grifolin can upregulate the tumor suppressor enzyme DAPK1 via p53, leading to apoptosis in cancer cells.[7]

The diagram below depicts the signaling pathways known to be modulated by grifolin, which may serve as a predictive model for the potential mechanisms of action of this compound.

Further research is warranted to specifically elucidate the biological activities and mechanisms of action of this compound. This technical guide serves as a foundational resource for scientists interested in exploring the therapeutic potential of this and other related fungal natural products.

References

- 1. Cyathane diterpenoids and nitrogenous terphenyl derivative from the fruiting bodies of basidiomycete Phellodon niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Grifolic acid methyl ether | C24H34O4 | CID 11531145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Grifolin directly targets ERK1/2 to epigenetically suppress cancer cell metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Grifolin, a potential antitumor natural product from the mushroom Albatrellus confluens, induces cell-cycle arrest in G1 phase via the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. mdpi.com [mdpi.com]

The Discovery of 4-O-Methylgrifolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and initial characterization of 4-O-Methylgrifolic acid, a naturally occurring derivative of grifolic acid. This document details the original source of the compound, the experimental methodologies employed for its isolation and structure elucidation, and its initial biological activity profile. All quantitative data are presented in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

This compound, also known as grifolic acid methyl ether, is a terpenoid compound belonging to the family of farnesylphenols. Its discovery emerged from the broader investigation of bioactive constituents within the fungal kingdom, specifically from mushrooms of the genus Albatrellus. The parent compound, grifolic acid, and its derivatives have garnered significant interest in the scientific community due to their diverse pharmacological activities. This guide focuses on the seminal work that first reported the existence and characteristics of the 4-O-methylated form.

Discovery and Source Organism

This compound was first isolated from the inedible mushroom Albatrellus dispansus. This discovery was detailed in a 2005 publication in the journal Heterocycles by a team of researchers including Asakawa, Hashimoto, Quang, and Nukada.[1] Their work focused on the systematic investigation of grifolic acid derivatives from this particular fungal species, leading to the identification of this novel methyl ether derivative.

Experimental Protocols

The following sections provide a detailed account of the experimental procedures used in the discovery of this compound, based on the available scientific literature.

Isolation and Purification of this compound

The isolation of this compound from the fruiting bodies of Albatrellus dispansus involved a multi-step extraction and chromatographic process.

Experimental Workflow for Isolation:

Figure 1: General workflow for the isolation of this compound.

Protocol Details:

-

Extraction: The dried and powdered fruiting bodies of Albatrellus dispansus were subjected to exhaustive extraction with methanol at room temperature.

-

Concentration: The resulting methanolic extract was concentrated under reduced pressure to yield a crude residue.

-

Chromatography: The crude extract was then subjected to a series of chromatographic techniques, likely including column chromatography over silica gel, followed by further purification steps such as preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield the pure this compound. The exact solvent systems and column specifications would have been detailed in the original publication.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic methods.

Key Spectroscopic Techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry would have been used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) NMR experiments were instrumental in elucidating the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.

While the specific spectral data from the original publication is not available in the search results, the established structure of this compound is presented below.

Chemical Structure:

| Compound Name | This compound |

| Molecular Formula | C₂₄H₃₄O₄ |

| Molecular Weight | 386.52 g/mol |

| CAS Number | 118040-60-1 |

| Synonyms | Grifolic acid methyl ether |

Biological Activity

Initial biological screening of this compound revealed its activity as a partial agonist of the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[2] GPR120 is a receptor for medium and long-chain free fatty acids and is implicated in various physiological processes, including glucose metabolism and anti-inflammatory responses.

Signaling Pathway Involvement:

Figure 2: Simplified GPR120 signaling pathway activated by this compound.

The partial agonism of this compound at GPR120 suggests its potential to modulate the activity of this receptor, which could have therapeutic implications in the context of metabolic diseases such as type 2 diabetes.

Quantitative Data Summary

The following table summarizes the key quantitative information available for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₄H₃₄O₄ | [3] |

| Molecular Weight | 386.52 | [3] |

| CAS Number | 118040-60-1 | [3] |

| Biological Target | GPR120 (FFAR4) | [2] |

| Activity | Partial Agonist | [2] |

Note: Specific quantitative data such as yield from extraction and IC₅₀/EC₅₀ values for GPR120 agonism were not available in the summarized search results and would be contained within the full text of the primary literature.

Conclusion

The discovery of this compound from Albatrellus dispansus has added a new member to the growing class of bioactive farnesylphenols. Its identification as a GPR120 partial agonist opens avenues for further investigation into its therapeutic potential, particularly in the realm of metabolic disorders and inflammation. The methodologies outlined in this guide, derived from the foundational research, provide a basis for future studies on this and related natural products. Access to the full experimental details within the original 2005 Heterocycles publication is recommended for researchers aiming to replicate or build upon this work.

References

Isolation of 4-O-Methylgrifolic Acid from Phellodon niger: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the isolation and purification of 4-O-Methylgrifolic acid, a bioactive terpenoid, from the fruiting bodies of the fungus Phellodon niger, commonly known as the black tooth fungus. While Phellodon niger is a known source of this compound, this guide provides a comprehensive, albeit generalized, protocol based on established methodologies for the extraction of similar compounds from fungal matrices. This document outlines the necessary steps from sample preparation to final purification and includes recommendations for analytical verification. Furthermore, due to the limited availability of specific signaling pathway data for this compound, this guide presents a hypothetical signaling pathway based on the well-documented activities of its close structural analog, grifolin. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, mycology, and pharmacology.

Introduction

Phellodon niger is a species of tooth fungus belonging to the family Bankeraceae. It is recognized as a source of various bioactive compounds, including terphenyl derivatives and cyathane-type diterpenoids. Among its chemical constituents is this compound, a derivative of grifolic acid, which belongs to the farnesyl phenolic class of compounds. Grifolin and its derivatives have garnered significant interest in the scientific community for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. The structural similarity of this compound to grifolin suggests it may possess a comparable spectrum of biological activities, making its isolation and characterization a key objective for drug discovery and development.

This guide provides a structured approach to the isolation of this compound, addressing the critical steps of extraction, fractionation, and purification.

Experimental Protocols

The following protocols are based on general and established methods for the isolation of terpenoids and other secondary metabolites from fungal sources. Optimization of these protocols may be necessary to achieve higher yields and purity.

Sample Collection and Preparation

-

Collection: Fresh fruiting bodies of Phellodon niger should be collected from their natural habitat, typically coniferous forests.

-

Drying: The collected fungal material should be air-dried or lyophilized to remove moisture, which can interfere with the extraction process.

-

Grinding: The dried fungal material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Selection: A non-polar or semi-polar organic solvent is suitable for the extraction of terpenoids. Dichloromethane or a mixture of methanol and dichloromethane is recommended.

-

Procedure:

-

The powdered fungal material is macerated in the selected solvent at room temperature for 24-48 hours.

-

The process should be repeated three times with fresh solvent to ensure exhaustive extraction.

-

The solvent from the combined extracts is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation and Purification

-

Liquid-Liquid Partitioning: The crude extract can be subjected to liquid-liquid partitioning between n-hexane and 90% methanol to separate compounds based on their polarity. The methanolic phase, which is expected to contain the more polar this compound, is collected.

-

Column Chromatography:

-

The methanolic fraction is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with this compound are further purified by preparative HPLC on a C18 column.

-

An isocratic or gradient mobile phase, typically a mixture of methanol and water or acetonitrile and water, is used for elution.

-

The purity of the isolated compound should be assessed by analytical HPLC.

-

Structure Elucidation

The structure of the isolated this compound should be confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure.

Data Presentation

The following tables provide a template for summarizing the quantitative data that would be obtained during the isolation process.

Table 1: Extraction and Fractionation Yields

| Step | Starting Material (g) | Yield (g) | Yield (%) |

| Crude Extraction | 500 (dried P. niger) | 25.0 | 5.0 |

| Methanolic Fraction | 25.0 (crude extract) | 10.0 | 40.0 |

| Purified this compound | 1.0 (enriched fraction) | 0.05 | 5.0 |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points |

| Mass Spectrometry | Molecular Ion Peak (m/z), High-Resolution Mass |

| ¹H NMR (CDCl₃, 500 MHz) | Chemical shifts (δ) in ppm, coupling constants (J) in Hz |

| ¹³C NMR (CDCl₃, 125 MHz) | Chemical shifts (δ) in ppm |

Visualization of Experimental Workflow and a Hypothetical Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound from Phellodon niger.

Hypothetical Signaling Pathway

Due to the lack of specific studies on the signaling pathways of this compound, the following diagram illustrates a hypothetical pathway based on the known anticancer effects of its close analog, grifolin. Grifolin has been shown to inhibit the ERK1/2 and PI3K/Akt signaling pathways, which are crucial for cancer cell proliferation and survival.[1][2][3][4][5] It is plausible that this compound exerts similar effects.

Conclusion

This technical guide provides a foundational framework for the isolation and purification of this compound from Phellodon niger. The outlined protocols, while based on general methodologies, offer a robust starting point for researchers. The successful isolation and characterization of this compound will enable further investigation into its pharmacological properties and potential therapeutic applications. The provided hypothetical signaling pathway, based on the known activities of grifolin, offers a testable model for future studies on the mechanism of action of this compound. Further research is warranted to validate and refine these protocols and to elucidate the specific biological activities and signaling pathways of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Grifolin directly targets ERK1/2 to epigenetically suppress cancer cell metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer potential of grifolin in lung cancer treatment through PI3K/AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms [mdpi.com]

4-O-Methylgrifolic acid physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Methylgrifolic acid is a naturally occurring farnesylphenol, a class of compounds known for their diverse biological activities. It is a derivative of the more widely studied grifolic acid and has been isolated from the inedible mushroom Albatrellus dispansus. This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its isolation, and insights into its biological activities and potential signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. While experimentally determined data for some properties are limited, computed values provide useful estimates for researchers.

General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₄O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 386.5 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 2-hydroxy-4-methoxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic acid | --INVALID-LINK--[1] |

| CAS Number | 118040-60-1 | --INVALID-LINK--[2] |

| Topological Polar Surface Area | 66.8 Ų | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |

| Rotatable Bond Count | 10 | --INVALID-LINK-- |

| XLogP3 | 7.6 | --INVALID-LINK--[1] |

Experimental Properties

| Property | Value | Notes |

| Melting Point | Not available | Data for the parent compound, grifolic acid, is reported as 93-94 °C. |

| Boiling Point | Not available | Data for the parent compound, grifolic acid, is predicted to be 557.1±50.0 °C.[3] |

| Solubility | Soluble in DMSO | Can be prepared as a 10 mM stock solution in DMSO.[3] |

Experimental Protocols

Isolation of Grifolic Acid Derivatives from Albatrellus dispansus

Workflow for Isolation of Grifolic Acid Derivatives

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: Fresh or dried fruiting bodies of Albatrellus dispansus are homogenized and extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.

-

Fractionation: The crude extract is suspended in water and partitioned with a series of organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fraction containing the compounds of interest (typically the ethyl acetate fraction for farnesylphenols) is collected.

-

Chromatographic Separation: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied; however, the parent compound, grifolic acid, has been shown to possess a range of activities, including anti-inflammatory and anti-cancer effects.[2]

Grifolic acid is known to be an agonist of the free fatty acid receptor 4 (FFAR4), also known as GPR120.[4][5] This receptor is involved in various physiological processes, including the regulation of metabolism and inflammation. Activation of FFAR4 by long-chain fatty acids has been shown to mediate anti-inflammatory effects.

Interestingly, some studies suggest that the cytotoxic effects of grifolic acid on certain cancer cell lines may be independent of FFAR4 activation, indicating the involvement of other signaling pathways. For instance, grifolic acid has been observed to induce mitochondrial membrane potential loss and subsequent cell death in macrophages.[4][6]

Potential Signaling Pathway: FFAR4 (GPR120) Activation

The proposed mechanism of action for grifolic acid and potentially its derivatives like this compound involves the activation of the FFAR4 signaling pathway.

Caption: Proposed FFAR4 (GPR120) signaling pathway for this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public databases. The characterization of this compound would typically involve the following spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of hydrogen atoms in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Researchers who have isolated or synthesized this compound would possess this data, which is crucial for its unambiguous identification.

Conclusion

This compound is a farnesylphenol with potential for further investigation in drug discovery and development. While information on its physical and chemical properties is still emerging, its relationship to grifolic acid suggests it may share similar biological activities, possibly through the modulation of the FFAR4 signaling pathway. Further research is needed to fully characterize this compound, including the determination of its complete spectroscopic profile, experimental physical properties, and a thorough evaluation of its pharmacological effects and mechanisms of action. This guide serves as a foundational resource for scientists and researchers interested in exploring the therapeutic potential of this compound.

References

- 1. This compound | 酚类化合物 | MCE [medchemexpress.cn]

- 2. Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivochem.com [invivochem.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Grifolic acid induces mitochondrial membrane potential loss and cell death of RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-O-Methylgrifolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-O-Methylgrifolic acid, a derivative of the natural product grifolic acid. Due to the limited availability of direct experimental data for this compound, this document presents a combination of reported data for the parent compound, grifolic acid, and predicted spectroscopic characteristics for its 4-O-methylated form. This information is crucial for the identification, characterization, and analysis of this compound in research and drug development settings.

Chemical Structure and Properties

-

Systematic Name: 2-hydroxy-4-methoxy-6-methyl-3-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl)benzoic acid

-

Molecular Formula: C₂₄H₃₄O₄[1]

-

Molecular Weight: 386.524 g/mol [1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. The data is a combination of information available for the parent compound, grifolic acid, and predicted values for the methylated derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | s | 1H | Carboxylic acid (-COOH) |

| ~6.3 | s | 1H | Aromatic H |

| ~5.1 - 5.3 | m | 3H | Olefinic H |

| ~3.8 | s | 3H | Methoxy (-OCH₃) |

| ~3.4 | d | 2H | Ar-CH₂- |

| ~2.1 | s | 3H | Ar-CH₃ |

| ~1.9 - 2.1 | m | 8H | Allylic CH₂ |

| ~1.6 - 1.7 | s | 9H | Olefinic CH₃ |

| ~1.5 - 1.6 | s | 3H | Olefinic CH₃ |

Predicted data based on the structure of grifolic acid and known chemical shifts for similar functional groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | Carboxylic acid (C=O) |

| ~162 | Aromatic C-O (C4) |

| ~160 | Aromatic C-O (C2) |

| ~140 | Aromatic C (C6) |

| ~135-140 | Olefinic C |

| ~120-125 | Olefinic C |

| ~110 | Aromatic C (C5) |

| ~108 | Aromatic C (C1) |

| ~105 | Aromatic C (C3) |

| ~55 | Methoxy (-OCH₃) |

| ~40 | Allylic CH₂ |

| ~26-27 | CH₂ |

| ~22-23 | Ar-CH₃ |

| ~16-18 | Olefinic CH₃ |

Predicted data based on the structure of grifolic acid and known chemical shifts for similar functional groups. The methylation at the C4 position is expected to significantly shift its resonance downfield and introduce a methoxy signal around 55 ppm.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Fragmentation Pattern |

| [M-H]⁻ | 385.24 | Deprotonated molecular ion |

| [M+H]⁺ | 387.25 | Protonated molecular ion |

| [M-H₂O-H]⁻ | 367.23 | Loss of water from the deprotonated molecular ion |

| [M-CO₂-H]⁻ | 341.25 | Loss of carbon dioxide from the deprotonated molecular ion |

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely be similar to that of grifolic acid, with characteristic losses of water and carbon dioxide. The key difference will be the 14-mass unit increase in the molecular ion and fragments containing the methylated aromatic ring compared to grifolic acid.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~2920-2960 | Strong | C-H stretch (Aliphatic) |

| ~1700-1725 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1450 | Medium | C=C stretch (Aromatic and Olefinic) |

| ~1200-1300 | Medium | C-O stretch |

| ~1000-1100 | Medium | C-O stretch (Aryl-Alkyl ether) |

The IR spectrum is predicted to be very similar to that of grifolic acid. The most notable difference would be the absence of a distinct phenolic O-H stretch and the presence of a characteristic aryl-alkyl ether C-O stretching band.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted and optimized for the specific instrumentation and sample available.

Sample Preparation

This compound should be dissolved in a suitable solvent. For NMR, deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are appropriate choices. For MS, a solution in methanol or acetonitrile is typically used. For IR, the sample can be analyzed as a thin film after solvent evaporation or as a KBr pellet.

NMR Spectroscopy

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

Process the data with appropriate window function (e.g., exponential multiplication) and Fourier transform.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

-

Process the data with appropriate window function and Fourier transform.

-

-

2D NMR (optional but recommended for full assignment):

-

Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon correlations.

-

Mass Spectrometry

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Method:

-

Introduce the sample solution into the ion source.

-

Acquire data in both positive and negative ion modes.

-

Obtain a full scan mass spectrum to determine the molecular weight.

-

Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.

-

Infrared (IR) Spectroscopy

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Method (Thin Film):

-

Deposit a small amount of the sample solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

Method (KBr Pellet):

-

Mix a small amount of the sample with dry KBr powder.

-

Press the mixture into a thin, transparent pellet.

-

Acquire the spectrum.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a natural product derivative like this compound.

References

The Biological Activity of 4-O-Methylgrifolic Acid: A Technical Whitepaper Based on Related Compounds

Disclaimer: Direct experimental data on the biological activity of 4-O-Methylgrifolic acid is limited in publicly available scientific literature. This technical guide, therefore, extrapolates potential activities based on the well-documented biological effects of its parent compound, grifolic acid, and the related compound, grifolin. These compounds are known to possess significant anti-inflammatory, anticancer, and other pharmacological properties. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Grifolic Acid and Its Derivatives

Grifolic acid is a farnesyl phenol derivative isolated from fungi of the Albatrellus genus, such as Albatrellus confluens and Albatrellus ovinus. It, along with its precursor grifolin, has attracted scientific interest due to a range of biological activities. This compound is a methylated derivative of grifolic acid. While specific studies on this derivative are scarce, its biological activities are likely to be similar to or modulated by the methylation of the phenol group.

Potential Biological Activities

Based on the activities of grifolic acid and grifolin, this compound is hypothesized to exhibit the following biological effects:

Anti-inflammatory Activity

Grifolic acid and its derivatives have demonstrated anti-inflammatory properties. For instance, the related compound 4-O-methylgallic acid has been shown to suppress inflammation-associated gene expression by inhibiting the NF-κB pathway.[1] This is achieved by blocking the activation of IκB kinase, which is a key step in the activation of the NF-κB signaling cascade.[1]

Anticancer Activity

Grifolin and grifolic acid have shown promising anticancer effects in various cancer cell lines. Grifolin has been observed to induce cell-cycle arrest in the G1 phase in human nasopharyngeal carcinoma cells by inhibiting the ERK1/2 signaling pathway. Furthermore, grifolic acid has been reported to induce cell death in human osteosarcoma cells.

Other Potential Activities

Research on related compounds suggests other potential biological activities, including antimicrobial and vanilloid receptor agonism.

Quantitative Data for Related Compounds

The following table summarizes key quantitative data for the biological activities of grifolic acid and grifolin. This data provides a benchmark for the potential potency of this compound.

| Compound | Biological Activity | Cell Line/Model | Parameter | Value |

| 4-O-methylhonokiol | Anti-inflammatory | RAW 264.7 macrophages | IC₅₀ (NO generation) | 9.8 µM[2] |

| Demethylincisterol A3 | Anticancer (SHP2 inhibition) | In vitro | IC₅₀ | 6.75 µM[3] |

| Demethylincisterol A3 | Anticancer (Acetylcholinesterase inhibition) | In vitro | IC₅₀ | 11.16 µM[3] |

| Thieno[3,2-d]pyrimidine derivative 15e | PI3K p110α inhibition | In vitro | IC₅₀ | 2.0 nM[4] |

| Thieno[3,2-d]pyrimidine derivative 15e | Antiproliferative | A375 melanoma cells | IC₅₀ | 0.58 µM[4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for assessing the biological activities of grifolic acid and related compounds.

Cell Viability and Proliferation Assays

-

MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Cells are seeded in 96-well plates and treated with various concentrations of the test compound.

-

After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Anti-inflammatory Activity Assays

-

Nitric Oxide (NO) Production Assay (Griess Assay): This assay measures the production of nitrite, a stable and nonvolatile breakdown product of NO.

-

Macrophage cells (e.g., RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

-

After incubation, the cell culture supernatant is collected.

-

The supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

The reaction produces a purple azo compound.

-

The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Western Blotting: This technique is used to detect specific proteins in a sample.

-

Cells are treated with the test compound and then lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-ERK, IκBα).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or color).

-

The signal is captured using an imaging system.

-

Signaling Pathways and Visualizations

The biological effects of grifolic acid and related compounds are mediated through the modulation of specific intracellular signaling pathways.

NF-κB Signaling Pathway (Anti-inflammatory Action)

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., LPS), the IκB kinase (IKK) complex is activated and phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Compounds like 4-O-methylgallic acid inhibit this pathway by preventing the activation of IKK.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

ERK1/2 Signaling Pathway (Anticancer Action)

The ERK1/2 pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Grifolin has been shown to induce G1 phase cell cycle arrest by inhibiting the ERK1/2 pathway, thereby preventing the phosphorylation of downstream targets that promote cell cycle progression.

Caption: Inhibition of the ERK1/2 signaling pathway by Grifolin.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for screening the biological activity of a novel compound like this compound.

Caption: General experimental workflow for natural product drug discovery.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking, the extensive research on its parent compounds, grifolic acid and grifolin, provides a strong foundation for predicting its potential as a bioactive molecule. The anti-inflammatory and anticancer activities of these related compounds, mediated through well-defined signaling pathways such as NF-κB and ERK1/2, suggest that this compound is a promising candidate for further investigation.

Future research should focus on the isolation or synthesis of this compound to enable direct evaluation of its biological activities. Head-to-head comparisons with grifolic acid and grifolin would elucidate the impact of O-methylation on potency and specificity. Mechanistic studies will be crucial to determine if it targets the same or novel signaling pathways. Such research will be vital for unlocking the full therapeutic potential of this and other grifolic acid derivatives.

References

- 1. 4-O-Methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-O-Methylgrifolic Acid: A Technical Review of a GPR120 Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Methylgrifolic acid, a natural product first identified in the mushroom Albatrellus dispansus, is a methylated derivative of the well-studied grifolic acid. This compound has garnered significant interest within the scientific community for its activity as a selective partial agonist of G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). GPR120 is a key regulator of various physiological processes, including glucose homeostasis, inflammation, and gut hormone secretion. As such, this compound presents a promising scaffold for the development of novel therapeutics targeting metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the current literature on this compound, detailing its chemical properties, biological activities, and the experimental methodologies used for its characterization.

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-hydroxy-4-methoxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic acid | --INVALID-LINK-- |

| Molecular Formula | C₂₄H₃₄O₄ | --INVALID-LINK-- |

| Molecular Weight | 386.5 g/mol | --INVALID-LINK-- |

| CAS Number | 118040-60-1 | --INVALID-LINK-- |

| Appearance | Not specified in available literature | |

| Solubility | Soluble in DMSO |

Biological Activity

The primary biological target of this compound identified to date is GPR120. It exhibits a dual role as both a partial agonist and an antagonist, depending on the experimental context.

GPR120/FFAR4 Activation

As a partial agonist, this compound can activate GPR120, leading to the initiation of downstream signaling cascades. This has been demonstrated through the induction of Extracellular signal-regulated kinase (ERK) phosphorylation and intracellular calcium mobilization in cells engineered to express GPR120.[1] In the presence of more potent GPR120 agonists, such as α-linolenic acid, this compound can act as an antagonist, inhibiting the signaling induced by the full agonist.[1]

Glucagon-Like Peptide-1 (GLP-1) Secretion

Consistent with its GPR120 agonist activity, this compound has been shown to promote the secretion of glucagon-like peptide-1 (GLP-1) from the murine enteroendocrine STC-1 cell line, which endogenously expresses GPR120.[1] GLP-1 is a critical incretin hormone that enhances glucose-dependent insulin secretion, making GPR120 agonists attractive candidates for the treatment of type 2 diabetes.

Anti-inflammatory Potential

While direct studies on the anti-inflammatory effects of this compound are limited, the activation of GPR120 is known to mediate potent anti-inflammatory effects. This is primarily through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway. Given its activity on GPR120, it is plausible that this compound possesses anti-inflammatory properties, though this requires further experimental validation.

Peroxisome Proliferator-Activated Receptor (PPAR) Activity

There is currently no direct evidence in the reviewed literature to suggest that this compound is an agonist of Peroxisome Proliferator-Activated Receptors (PPARs).

Quantitative Data

Currently, specific EC₅₀ or IC₅₀ values for this compound's activity on GPR120 are not available in the public domain literature. The parent compound, grifolic acid, has been reported to have a relative potency of 5.7 μM for inhibiting LPA-induced proliferation in DU145 cells, a process in which GPR120 is implicated.[2][3]

Experimental Protocols

Isolation and Synthesis

Isolation from Albatrellus dispansus A detailed protocol for the isolation of this compound from the fruiting bodies of the mushroom Albatrellus dispansus is described by Asakawa et al. (2005). The general procedure involves extraction with organic solvents followed by chromatographic purification.

Chemical Synthesis The synthesis of grifolic acid derivatives has been reported, which likely includes methods applicable to or adaptable for the synthesis of this compound. A common synthetic strategy involves the coupling of a farnesyl-containing moiety with a substituted aromatic core.

Biological Assays

GPR120 Activation Assay (ERK Phosphorylation) This assay is used to determine the agonist or antagonist activity of a compound on GPR120 by measuring the phosphorylation of ERK, a downstream signaling molecule.

-

Cell Line: A suitable host cell line (e.g., HEK293, CHO) stably or transiently expressing human or mouse GPR120.

-

Protocol:

-

Cells are seeded in multi-well plates and grown to an appropriate confluency.

-

Cells are serum-starved for a defined period (e.g., 4-12 hours) to reduce basal ERK phosphorylation.

-

Cells are then stimulated with varying concentrations of this compound (for agonist testing) or with a fixed concentration of a known GPR120 agonist (e.g., α-linolenic acid) in the presence of varying concentrations of this compound (for antagonist testing) for a short duration (e.g., 5-15 minutes).

-

The stimulation is terminated by lysing the cells in a buffer containing phosphatase and protease inhibitors.

-

The cell lysates are then analyzed by Western blotting or a plate-based immunoassay (e.g., ELISA) using antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

The ratio of p-ERK to total ERK is calculated to determine the extent of GPR120 activation.

-

GLP-1 Secretion Assay This assay measures the ability of a compound to stimulate the release of GLP-1 from enteroendocrine cells.

-

Cell Line: Murine STC-1 or GLUTag cells, which endogenously express GPR120 and secrete GLP-1.

-

Protocol:

-

Cells are seeded in multi-well plates and grown to confluency.

-

The cells are washed and incubated in a serum-free medium containing a DPP-IV inhibitor (to prevent GLP-1 degradation) for a pre-incubation period.

-

The medium is then replaced with a test buffer containing varying concentrations of this compound.

-

After a defined incubation period (e.g., 1-2 hours), the supernatant is collected.

-

The concentration of GLP-1 in the supernatant is quantified using a commercially available ELISA kit.

-

The total protein content of the cells in each well is determined to normalize the GLP-1 secretion data.

-

Signaling Pathways and Experimental Workflows

Caption: GPR120 signaling cascade initiated by this compound.

Caption: Workflow for ERK phosphorylation assay.

Conclusion and Future Directions

This compound is an intriguing natural product with demonstrated activity as a selective partial agonist of GPR120. Its ability to modulate this key receptor highlights its potential as a lead compound for the development of new therapies for type 2 diabetes and inflammatory conditions. However, a significant gap in the current literature is the lack of detailed quantitative data on its potency and efficacy. Future research should focus on:

-

Quantitative Pharmacological Characterization: Determining the precise EC₅₀ and IC₅₀ values of this compound at the GPR120 receptor in various functional assays.

-

In Vivo Studies: Evaluating the therapeutic potential of this compound in animal models of metabolic and inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

-

Exploration of Other Potential Targets: Investigating whether this compound interacts with other cellular targets, such as PPARs, to fully elucidate its mechanism of action.

A more complete understanding of the pharmacological profile of this compound will be crucial for realizing its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Purification of 4-O-Methylgrifolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Methylgrifolic acid, a derivative of grifolic acid, is a bioactive compound found in the mushroom Grifola frondosa (Maitake). Like other grifolic acid derivatives, it is of interest to the scientific community for its potential therapeutic properties. The effective purification of this compound is a critical step for its further study and potential development as a pharmaceutical agent. This document provides detailed application notes and standardized protocols for the purification of this compound from natural sources. The methodologies described herein are based on established principles for the purification of organic acids and related natural products.

I. Overview of Purification Strategies

The purification of this compound from a crude extract of Grifola frondosa typically involves a multi-step process to remove other cellular components such as polysaccharides, proteins, lipids, and other small molecules. The general workflow includes:

-

Extraction: Initial recovery of a broad range of small molecules, including this compound, from the fungal biomass.

-

Solvent Partitioning: A preliminary separation step to enrich the target compound in a specific solvent phase based on its polarity.

-

Chromatographic Purification: High-resolution separation of this compound from other closely related compounds. This may involve one or more chromatographic techniques.

-

Crystallization: A final polishing step to obtain high-purity crystalline this compound.

Below is a generalized workflow for the purification process:

Application Note: Quantitative Analysis of 4-O-Methylgrifolic Acid using High-Performance Liquid Chromatography (HPLC)

For Research Use Only

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-O-Methylgrifolic acid. The described protocol is applicable for the determination of this compound in various sample matrices, providing a valuable tool for researchers, scientists, and professionals involved in drug development and natural product analysis. The method has been developed based on established principles of reversed-phase chromatography for organic acids and includes a comprehensive guide to method validation.

Introduction

This compound is a naturally occurring compound with potential biological activities. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro biological assays. This document provides a detailed protocol for a reversed-phase HPLC method with UV detection, which is a common and accessible technique in most analytical laboratories.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of organic acids.

-

Chemicals and Reagents:

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (or trifluoroacetic acid) (HPLC grade)

-

Water (deionized or HPLC grade)

-

-

Sample Preparation:

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringe filters (0.45 µm or 0.22 µm)

-

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 60% B; 2-15 min: 60-95% B; 15-18 min: 95% B; 18-20 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

| Run Time | 20 minutes |

Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 40% Water with 0.1% Formic Acid, 60% Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: The sample preparation will depend on the matrix. For a general approach, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. A generic workflow is provided below.

Application Note: Quantitative Analysis of 4-O-Methylgrifolic Acid in Fungal Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Methylgrifolic acid is a methylated derivative of grifolic acid, a natural phenolic compound found in certain fungi. Grifolic acid and its analogues have garnered interest in the scientific community due to their potential biological activities. Notably, grifolic acid acts as an agonist for the free fatty acid receptor 4 (FFAR4), also known as GPR120, which is implicated in metabolic and inflammatory processes.[1][2] The quantification of this compound in fungal extracts is crucial for understanding its natural abundance, biosynthesis, and potential pharmacological applications.

This application note provides a detailed protocol for the quantitative analysis of this compound in fungal extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology offers high sensitivity and selectivity, making it suitable for complex biological matrices.

Experimental Protocols

Sample Preparation: Extraction of this compound from Fungal Mycelia

This protocol outlines the extraction of this compound from freeze-dried fungal mycelia.

Materials:

-

Lyophilized (freeze-dried) fungal mycelia

-

Methanol (LC-MS grade)

-

Ethyl acetate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

Weigh 100 mg of lyophilized fungal mycelia into a 15 mL conical tube.

-

Add 5 mL of a methanol:ethyl acetate (1:1, v/v) extraction solvent containing 0.1% formic acid. The acidic modifier aids in the extraction of acidic compounds.

-

Vortex the mixture vigorously for 5 minutes to ensure thorough homogenization.

-

Sonicate the sample in an ultrasonic bath for 15 minutes to facilitate cell disruption and extraction.

-

Centrifuge the mixture at 4,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a clean tube.

-

Repeat the extraction process (steps 2-6) on the remaining pellet with an additional 5 mL of the extraction solvent to maximize recovery.

-

Combine the supernatants and evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex the reconstituted sample for 1 minute to ensure complete dissolution.

-

Filter the sample through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

LC-MS/MS Quantification of this compound

This section details the instrumental parameters for the quantification of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

LC Parameters:

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm) is recommended for the separation of this nonpolar compound.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

Time (min) %B 0.0 20 1.0 20 8.0 95 10.0 95 10.1 20 | 12.0 | 20 |

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Negative. Organic acids are readily deprotonated.[3]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound (MW: 386.52 g/mol ):

-

Precursor Ion (Q1): m/z 385.2 [M-H]⁻

-

Product Ion (Q3) 1 (Quantifier): To be determined empirically, a likely loss of the carboxyl group (44 Da) would result in m/z 341.2.

-

Product Ion (Q3) 2 (Qualifier): To be determined empirically, fragmentation of the terpene chain would yield other characteristic ions.

-

-

Internal Standard (e.g., a structurally similar, stable isotope-labeled compound): To be selected and optimized based on availability and similarity to the analyte.

-

-

Collision Gas: Argon

-

Source Temperature: To be optimized for the specific instrument.

-

IonSpray Voltage: To be optimized for the specific instrument (e.g., -4500 V).

Data Presentation

Quantitative Data Summary

The following table presents hypothetical quantitative data for this compound in different fungal extracts to illustrate the application of the method.

| Fungal Species | Sample ID | This compound Concentration (µg/g dry weight) | % RSD (n=3) |

| Albatrellus confluens | AC-01 | 15.2 | 4.5 |

| Albatrellus confluens | AC-02 | 12.8 | 5.1 |

| Grifola frondosa | GF-01 | 2.5 | 7.2 |

| Grifola frondosa | GF-02 | 3.1 | 6.8 |

| Hericium erinaceus | HE-01 | Not Detected | N/A |

Visualizations

Experimental Workflow

Figure 1. Experimental workflow for the quantification of this compound.

Proposed Signaling Pathway of Grifolic Acid

Grifolic acid, the parent compound of this compound, is an agonist of the G-protein coupled receptor FFAR4 (GPR120). This pathway is involved in anti-inflammatory and insulin-sensitizing effects.

Figure 2. Activation of the FFAR4 signaling pathway by grifolic acid.

Plausible Biosynthetic Precursor Pathway

While the specific biosynthetic pathway for this compound is not fully elucidated, it is likely derived from both the polyketide and terpenoid pathways, a common route for meroterpenoids in fungi.

Figure 3. A plausible biosynthetic pathway for this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in fungal extracts. This protocol can be adapted and validated for specific fungal species and research questions, enabling further investigation into the biosynthesis, biological activity, and potential applications of this and related fungal metabolites. The provided diagrams offer a visual representation of the experimental process and the potential biological context of the analyte.

References

Application Note and Protocol: High-Throughput Screening for Carbonic Anhydrase Inhibition by 4-O-Methylgrifolic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This reaction is vital for respiration, pH homeostasis, and various metabolic pathways.[1] Dysregulation of CA activity has been implicated in several diseases, including glaucoma, epilepsy, and cancer, making them a significant therapeutic target.[3][4][5] Consequently, the identification of novel CA inhibitors is an area of active research in drug discovery.

This application note provides a detailed protocol for testing the inhibitory effect of 4-O-Methylgrifolic acid, a natural product, on the activity of carbonic anhydrase using a colorimetric, esterase-based assay. This high-throughput compatible method offers a rapid and reliable means to screen and characterize potential CA inhibitors.[6][7][8] The assay relies on the principle that carbonic anhydrase exhibits esterase activity, cleaving a synthetic ester substrate to produce a chromogenic product that can be quantified spectrophotometrically.[1] The presence of an inhibitor reduces the enzymatic activity, leading to a decrease in the colorimetric signal.

Materials and Reagents

-

96-well clear, flat-bottom microplates

-

Multi-well absorbance microplate reader

-

Purified human carbonic anhydrase (e.g., CA II isoform)

-

This compound (to be dissolved in a suitable solvent like DMSO)

-

Acetazolamide (positive control inhibitor)[1]

-

CA Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

CA Substrate (e.g., p-nitrophenyl acetate)

-

Enzyme Dilution Buffer

-

Solvent for inhibitor (e.g., DMSO)

Experimental Protocols

Preparation of Reagents

-

CA Assay Buffer: Prepare a 20 mM Tris-HCl buffer and adjust the pH to 7.5. Store at 4°C.

-

Carbonic Anhydrase Enzyme Stock Solution: Reconstitute lyophilized human carbonic anhydrase in the Enzyme Dilution Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Working Enzyme Solution: On the day of the experiment, dilute the enzyme stock solution with the CA Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically by running a preliminary enzyme titration experiment.

-

Substrate Solution: Prepare the CA substrate solution (e.g., p-nitrophenyl acetate) in a solvent compatible with the assay buffer (e.g., ethanol or acetonitrile) at a stock concentration of 100 mM. Store protected from light at -20°C.

-

Test Compound (this compound) and Positive Control (Acetazolamide) Stock Solutions: Prepare stock solutions of this compound and Acetazolamide in 100% DMSO at a concentration of 10 mM.

-

Working Solutions of Inhibitors: Prepare serial dilutions of the test compound and positive control in the CA Assay Buffer to achieve a range of desired final assay concentrations. Ensure the final DMSO concentration in the assay wells does not exceed 1% to minimize solvent effects on enzyme activity.

Carbonic Anhydrase Inhibition Assay Protocol

-

Assay Plate Setup:

-

Blank (No Enzyme): 90 µL CA Assay Buffer + 10 µL of the highest concentration of the test compound or solvent.

-

Enzyme Control (100% Activity): 80 µL CA Assay Buffer + 10 µL of solvent (e.g., DMSO).

-

Positive Control: 80 µL CA Assay Buffer + 10 µL of Acetazolamide working solution.

-

Test Compound: 80 µL CA Assay Buffer + 10 µL of this compound working solution.

-

-

Enzyme Addition: Add 10 µL of the working enzyme solution to the Enzyme Control, Positive Control, and Test Compound wells. Do not add enzyme to the Blank wells.

-

Pre-incubation: Mix the contents of the wells gently and incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.

-

Initiation of Reaction: Add 10 µL of the CA substrate solution to all wells. Mix gently.

-

Measurement: Immediately begin measuring the absorbance at 405 nm in a kinetic mode at room temperature for 15-30 minutes, taking readings every 60 seconds.

Data Analysis

-

Calculate the rate of reaction (slope) for each well by plotting absorbance against time.

-

Correct for background absorbance by subtracting the slope of the Blank from all other wells.

-

Determine the percentage of inhibition using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Test Well) / Slope of Enzyme Control] x 100

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The inhibitory activity of this compound and the positive control, Acetazolamide, against human carbonic anhydrase II are summarized in the table below. The data presented are hypothetical and for illustrative purposes.

| Compound | Target Enzyme | IC50 (µM) |

| This compound | Human CA II | 15.2 |

| Acetazolamide | Human CA II | 0.8 |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the carbonic anhydrase inhibition assay.

Carbonic Anhydrase Signaling Pathway

Caption: Inhibition of the carbonic anhydrase catalytic pathway.

References

- 1. assaygenie.com [assaygenie.com]

- 2. mdpi.com [mdpi.com]

- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 5. drugs.com [drugs.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]

- 8. Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays of 4-O-Methylgallic Acid Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Methylgallic acid (4-OMGA) is a major metabolite of gallic acid, a compound abundant in various plant-based foods and beverages, including red wine, tea, legumes, and fruits.[1] Emerging research has highlighted its potential as a therapeutic agent, primarily demonstrating significant anti-inflammatory and anticancer properties. These application notes provide detailed protocols for cell-based assays to investigate and quantify the biological activity of 4-O-Methylgallic acid, aiding in its evaluation as a potential drug candidate.

I. Anti-inflammatory Activity of 4-O-Methylgallic Acid

4-O-Methylgallic acid has been shown to suppress the expression of genes associated with inflammation.[1] Its mechanism of action involves the inhibition of the NF-kappaB (NF-κB) signaling pathway, a key regulator of the inflammatory response.[1] The following assays are designed to assess this anti-inflammatory activity in a cell-based context.

A. Key Target: NF-κB Signaling Pathway

The NF-κB signaling cascade is a critical pathway in the cellular inflammatory response. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[1] 4-O-Methylgallic acid exerts its anti-inflammatory effects by inhibiting IKK activity, thereby preventing IκBα degradation and the nuclear translocation of p65.[1]

References

Application Notes and Protocols for In Vitro Evaluation of 4-O-Methylgrifolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Methylgrifolic acid is a naturally occurring farnesylphenol that can be isolated from the lipophilic fraction of mushrooms such as Polyporus dispansus.[1] As a member of the diverse family of bioactive molecules found in fungi, it holds potential for various nutraceutical and pharmaceutical applications.[2][3][4][5] While extensive research on a broad range of compounds from Grifola frondosa (Maitake) has revealed significant antitumor, immunomodulatory, and anti-inflammatory activities, specific in vitro studies on this compound are limited.[2][3][4][5][6] Drawing parallels from structurally related natural compounds and the known bioactivities of its source organism, this document outlines a comprehensive in vitro experimental design to elucidate the potential anti-inflammatory and anticancer properties of this compound.

The proposed studies will investigate the effects of this compound on key cellular processes such as cell viability, proliferation, apoptosis, and inflammation. Furthermore, the protocols are designed to probe the underlying molecular mechanisms, with a focus on major signaling pathways frequently implicated in cancer and inflammation, including the NF-κB, MAPK, and PI3K/Akt pathways. These pathways are known to be modulated by other bioactive phytochemicals.[7][8] The following application notes and protocols provide a detailed roadmap for researchers to systematically evaluate the therapeutic potential of this compound.

Hypothesized Signaling Pathways

Based on the activities of similar natural compounds, it is hypothesized that this compound may exert anti-inflammatory and anticancer effects by modulating key signaling cascades.

Anti-Inflammatory Pathway

It is proposed that this compound may inhibit the production of pro-inflammatory mediators by suppressing the Toll-like receptor 4 (TLR4) signaling pathway, leading to the downregulation of NF-κB activation.

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Anticancer Pathway

This compound is hypothesized to induce apoptosis and inhibit proliferation in cancer cells by modulating the PI3K/Akt and MAPK signaling pathways, which are critical for cell survival and growth.

Caption: Hypothesized anticancer mechanism of this compound.

Experimental Workflow

The following workflow provides a systematic approach to evaluating the in vitro bioactivity of this compound.

Caption: In vitro experimental workflow for this compound.

Materials and Methods

Cell Lines

-

For Anti-inflammatory Assays:

-

RAW 264.7 (murine macrophage cell line)

-

Primary peritoneal macrophages (optional)

-

-

For Anticancer Assays:

-

A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), HeLa (cervical))

-

-

For Cytotoxicity Control:

-

A non-cancerous cell line (e.g., HEK293 (human embryonic kidney), NIH/3T3 (mouse fibroblast))

-

Reagents

-

This compound (purity >95%)

-

Dimethyl sulfoxide (DMSO)

-

Dulbecco's Modified Eagle's Medium (DMEM) and/or Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Griess Reagent

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Caspase-Glo® 3/7, 8, and 9 Assay Systems

-

BrdU Cell Proliferation Assay Kit

-

TRIzol® Reagent

-

cDNA Synthesis Kit

-

SYBR® Green qPCR Master Mix

-

Primary and secondary antibodies for Western blotting (see protocols for specific targets)

-

BCA Protein Assay Kit

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Use DMSO as a vehicle control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Nitric Oxide (NO) Production Assay

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well) and allow them to adhere. Pre-treat cells with this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: Collect 50 µL of the culture supernatant and mix it with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

-

Absorbance Measurement: After 10 minutes at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)

-

Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2, using a 24-well plate.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove debris.

-

ELISA: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Data Analysis: Calculate the cytokine concentrations based on the standard curves.

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)

-

Cell Seeding and Treatment: Seed cancer cells in a 6-well plate and treat with this compound for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells (including floating cells) and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI, and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the cells by flow cytometry.

-